molecular formula C22H26N2O3 B4630380 2-ethoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

2-ethoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

Cat. No. B4630380
M. Wt: 366.5 g/mol
InChI Key: HWNOLESDJUJHHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-ethoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves complex chemical processes. Studies detail the creation of similar compounds through methods such as alkylation, esterification, and reactions with aryllithium and carbon-14 dioxide to introduce radioisotopes or other functional groups (Gawell, 2003).

Molecular Structure Analysis

The molecular structure of compounds akin to 2-ethoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is analyzed using techniques like X-ray diffraction, IR spectroscopy, and DFT calculations. These analyses reveal the crystalline systems, lattice constants, and molecular geometry, providing insights into the structural intricacies of these compounds (Demir et al., 2015).

Chemical Reactions and Properties

Research on related benzamide derivatives showcases their engagement in various chemical reactions, leading to the formation of new compounds with potential therapeutic applications. These studies illuminate the reactivity and transformation capabilities of such compounds under different chemical conditions (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of similar benzamide compounds are characterized by their solubility in organic solvents, ability to form tough and transparent films, and changes in properties upon heat treatment. These attributes are crucial for understanding the material aspects and potential applications of these compounds (Kang et al., 2000).

Chemical Properties Analysis

The chemical properties of compounds like 2-ethoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide are explored through studies on their binding affinities, enzyme inhibition activities, and potential as therapeutic agents. These investigations provide valuable information on the functional capabilities and interactions of these compounds with biological targets (Hussain et al., 2016).

Scientific Research Applications

Synthesis and Evaluation for Acetylcholinesterase Inhibition

2-ethoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide and its derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of acetylcholine, which is important for neuronal signaling. These compounds demonstrate a high affinity for AChE, making them potential candidates for further development in conditions where AChE inhibition is beneficial, such as Alzheimer's disease. The synthesis process involves the alkylation of the desmethyl precursor with carbon-11 labeled methyl trifluoromethanesulfonate, producing compounds with high radiochemical purity and significant specific activities. Despite their in vitro and in vivo activity as AChE inhibitors, their uniform brain distribution suggests limitations for imaging studies of AChE in the mammalian brain (C. Brown-Proctor et al., 1999).

Development as Antidementia Agents

Further research into piperidine derivatives has led to the development of compounds with significant anti-AChE activity. By modifying the benzamide group with bulky moieties and introducing different groups at the nitrogen atom of benzamide, researchers have dramatically enhanced the inhibitory activity of these compounds against AChE. This enhancement suggests their potential as antidementia agents, with one compound in particular showing an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE) and marked increases in acetylcholine content in the cerebral cortex and hippocampus of rats at specific doses (H. Sugimoto et al., 1990).

Serotonin 4 Receptor Agonism for Gastrointestinal Motility

A series of benzamide derivatives have been synthesized and evaluated for their activity as serotonin 4 (5-HT(4)) receptor agonists, particularly for their effects on gastrointestinal motility. These compounds have been tested for their ability to contract the isolated guinea-pig ascending colon, showing promise for the treatment of gastrointestinal motility disorders. Despite challenges with oral bioavailability in some compounds, modifications to the chemical structure have led to improvements in intestinal absorption rates and overall pharmacological profiles, indicating their potential as prokinetic agents (S. Sonda et al., 2003).

Impurity Identification in Drug Synthesis

Research into the bulk drug batches of Repaglinide, an anti-diabetic medication, has led to the detection, isolation, and synthesis of seven novel impurities. Through preparative high-performance liquid chromatography (prep-HPLC) and advanced spectroscopic analysis, the chemical structures of these impurities were identified and characterized. This study not only underscores the importance of purity in pharmaceutical manufacturing but also contributes to the understanding of the chemical stability and potential degradation pathways of drug substances, aiding in the development of more refined synthesis processes (Prasad Kancherla et al., 2018).

properties

IUPAC Name

2-ethoxy-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-27-20-7-5-4-6-19(20)21(25)23-18-10-8-17(9-11-18)22(26)24-14-12-16(2)13-15-24/h4-11,16H,3,12-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNOLESDJUJHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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